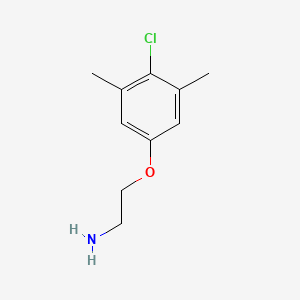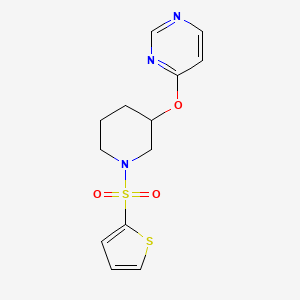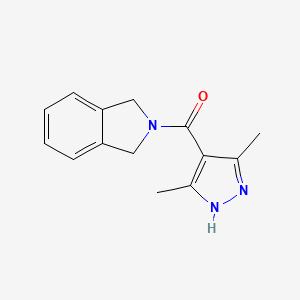
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole” is a complex organic molecule. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of pyrazole compounds include a melting point of 73 °C, a boiling point of 250.2±20.0 °C (Predicted), and a density of 1.31±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Decarboxylative Fluorination
A study by Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including pyrazole derivatives. This method can synthesize fluorinated compounds, which are important in medicinal chemistry and material science, demonstrating the potential utility of pyrazole derivatives in synthetic organic chemistry (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).
1,3-Dipolar Cycloadditions
Research by Sukumaran et al. (1972) explored 1,3-dipolar cycloadditions of anhydro 1-phenylimino-2,4,5-triphenyl-1,2,3-triazolium hydroxide, leading to the synthesis of pyrazolino and dihydropyrazolino derivatives. This highlights the versatility of pyrazole-based compounds in cycloaddition reactions, which are pivotal in the synthesis of complex organic molecules (K. Sukumaran, C. S. Angadiyavar, & M. V. George, 1972).
Synthesis of Pyrazolo[5,1-a]isoindole Derivatives
Islami et al. (2004) developed an efficient protocol for synthesizing pyrazolo[5,1-a]isoindole derivatives. These molecules are biologically significant, demonstrating the application of pyrazole derivatives in creating potentially bioactive molecules (M. Islami, J. Abedini-Torghabeh, S. Fatemi, Z. Hassani, & Asghar Amiry, 2004).
Molecular Structure Analysis
A study by Khan et al. (2020) on the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, including pyrazole derivatives, combines experimental and theoretical approaches to explore the geometric and electronic properties of these compounds. This research underscores the importance of pyrazole derivatives in understanding molecular structures and their implications for material science and coordination chemistry (Ezzat Khan, M. Khalid, Zarif Gul, A. Shahzad, M. Tahir, H. M. Asif, S. Asim, & A. A. Braga, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXGWGUCWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

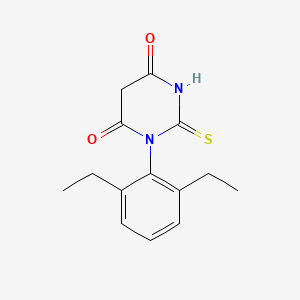
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)
![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)
![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)
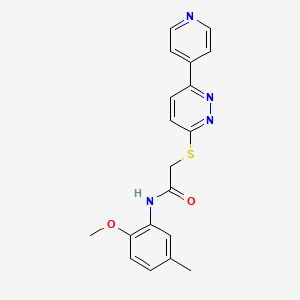
![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)

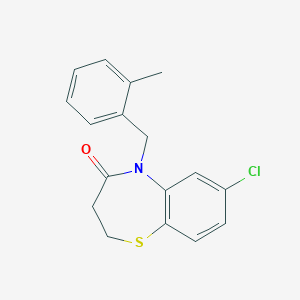
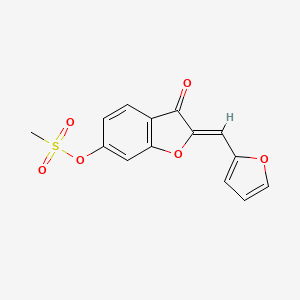
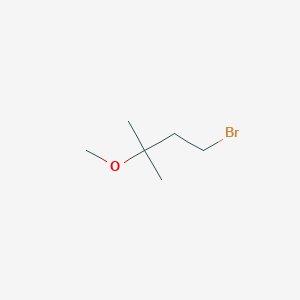
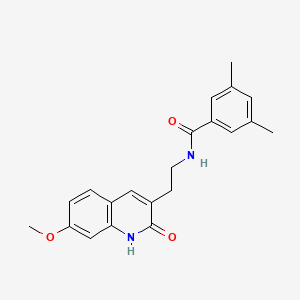
![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)
